N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
N-Methylindan-2-amine is an intermediate used to prepare N-methyl-N-(2-propynyl)-1-indanamine as a potent monoamine oxidase inhibitor.
Aminoindanes (AIs) were originally studied as semi-rigid congeners of phenylethylamines, which are psychoactive alkaloids. N-methyl-2-AI is an AI that reduces nociception and inhibits exploratory activity in mice. Its physiological and toxicological properties in humans have not been elucidated. This product is intended for forensic and research purposes.
Aminoindanes (AIs) were originally studied as semi-rigid congeners of phenylethylamines, which are psychoactive alkaloids. N-methyl-2-AI is an AI that reduces nociception and inhibits exploratory activity in mice. Its physiological and toxicological properties in humans have not been elucidated. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
10408-85-2
VCID:
VC21263105
InChI:
InChI=1S/C10H13N.ClH/c1-11-10-6-8-4-2-3-5-9(8)7-10;/h2-5,10-11H,6-7H2,1H3;1H
SMILES:
CNC1CC2=CC=CC=C2C1.Cl
Molecular Formula:
C10H14ClN
Molecular Weight:
183.68 g/mol
N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
CAS No.: 10408-85-2
Cat. No.: VC21263105
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | N-Methylindan-2-amine is an intermediate used to prepare N-methyl-N-(2-propynyl)-1-indanamine as a potent monoamine oxidase inhibitor. Aminoindanes (AIs) were originally studied as semi-rigid congeners of phenylethylamines, which are psychoactive alkaloids. N-methyl-2-AI is an AI that reduces nociception and inhibits exploratory activity in mice. Its physiological and toxicological properties in humans have not been elucidated. This product is intended for forensic and research purposes. |
|---|---|
| CAS No. | 10408-85-2 |
| Molecular Formula | C10H14ClN |
| Molecular Weight | 183.68 g/mol |
| IUPAC Name | N-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C10H13N.ClH/c1-11-10-6-8-4-2-3-5-9(8)7-10;/h2-5,10-11H,6-7H2,1H3;1H |
| Standard InChI Key | HXNHHRJNFKMLPP-UHFFFAOYSA-N |
| SMILES | CNC1CC2=CC=CC=C2C1.Cl |
| Canonical SMILES | CNC1CC2=CC=CC=C2C1.Cl |
| Appearance | Assay:≥98%A crystalline solid |
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